1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for the compound is 1-(3-chlorophenyl)-2-(piperazin-1-yl)ethanol hydrochloride . This nomenclature reflects the compound’s core structure:
- A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) bonded to an ethanol moiety at position 1.
- A 3-chlorophenyl group (a benzene ring substituted with a chlorine atom at the meta position) attached to the ethanol group.
The structural representation (Figure 1) highlights these features:
- The piperazine ring’s nitrogen atoms at positions 1 and 4.
- The ethanol group (-CH₂CH₂OH) linked to the piperazine’s nitrogen at position 1.
- The 3-chlorophenyl group bonded to the ethanol’s carbon chain.
Figure 1: Simplified structural formula of 1-(3-chlorophenyl)-2-(piperazin-1-yl)ethanol hydrochloride.
CAS Registry Number and Alternative Chemical Names
The compound is uniquely identified by its CAS Registry Number: 1185307-80-5 . Alternative names and synonyms include:
These synonyms reflect variations in substituent positioning and naming conventions across literature.
Molecular Formula and Weight Calculations
The molecular formula is C₁₂H₁₈Cl₂N₂O , derived from:
- 12 carbon atoms (including the aromatic ring and ethanol chain).
- 18 hydrogen atoms .
- 2 chlorine atoms (one from the 3-chlorophenyl group, one from the hydrochloride salt).
- 2 nitrogen atoms (from the piperazine ring).
- 1 oxygen atom (from the ethanol group).
Molecular Weight Calculation:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 12 | 12.01 | 144.12 |
| Hydrogen (H) | 18 | 1.01 | 18.18 |
| Chlorine (Cl) | 2 | 35.45 | 70.90 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Total | 277.22 g/mol |
This matches experimental data from analytical studies, though earlier sources reported a lower molecular weight (245.17 g/mol), likely due to typographical errors.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-piperazin-1-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-2-10(8-11)12(16)9-15-6-4-14-5-7-15;/h1-3,8,12,14,16H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDXSGHKRJOTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671782 | |
| Record name | 1-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-80-5 | |
| Record name | 1-(3-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Nitrile Precursors and Conversion to Hydrochloride Salt
One established method involves hydrolysis of nitrile-containing precursors in alcoholic or aqueous-alcoholic media, followed by acidification and conversion to the hydrochloride salt:
-
- Starting from racemic 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile.
- Hydrolysis is performed in ethanol with potassium hydroxide (4N ethanolic KOH), refluxed for approximately 10 hours.
- After cooling, the pH is adjusted to 6 with concentrated hydrochloric acid.
- Ethanol is evaporated, and the mixture is extracted with dichloromethane.
- The product is isolated and converted into its dihydrochloride salt by treatment with gaseous hydrochloric acid in ethanol.
-
- Yield reported: 86.4%.
- Melting point: 201-202 °C.
- Elemental analysis consistent with C21H24ClN3O·2HCl formula.
This method highlights a base-catalyzed hydrolysis followed by acidification to yield the hydrochloride salt form of the compound.
Multi-Step Synthesis via 1-(3-Chlorophenyl)piperazine Hydrochloride Intermediate
A widely documented approach involves the synthesis of 1-(3-chlorophenyl)piperazine hydrochloride as a key intermediate, followed by further functionalization:
Step 1: Synthesis of bis(2-chloroethyl)methylamine hydrochloride
- React diethanolamine with thionyl chloride in chloroform solvent.
- Reaction under controlled addition and stirring for 2 hours.
- Isolation by recrystallization yields a white solid with 62% yield.
Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride
- React 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in dimethylbenzene (xylene) solvent.
- Reflux for 24 hours.
- Extraction and distillation yield a sticky oil, which is converted to hydrochloride salt by addition of concentrated HCl.
- Product recrystallized from ethanol, yield approximately 86%.
Step 3: Functionalization to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
- React the piperazine hydrochloride with 1-bromo-3-chloropropane in a water-acetone mixture at 0-10 °C.
- Addition of 25% NaOH solution during reaction.
- After 18 hours stirring at room temperature, organic and aqueous layers separated.
- Product isolated by acidification with hydrochloric acid, washing, and drying.
- Yield about 65%.
This three-step synthesis route is noted for its simplicity, mild reaction conditions, and high purity of the final product.
Direct Conversion of Piperazinyl Ethanol to Chloride via O-Tosylation
A mechanistic study has shown that piperazinyl ethanols can be converted into corresponding chlorides through an O-tosylation protocol:
- Key Points:
- The intermediate O-tosylate is formed initially and then spontaneously converts to the chloride over several hours to days.
- Reaction completion occurs within 8 hours under optimized conditions.
- The presence of the piperazine nitrogen facilitates the reaction via anchimeric assistance.
- Yields of isolated chlorides are generally below 50%, with some loss due to side reactions or hydrolysis.
- The process involves refluxing the piperazinyl ethanol with tosyl chloride and subsequent work-up to isolate the chloride salt.
This method provides insight into the transformation mechanism and offers an alternative synthetic strategy, though with moderate yields.
Preparation from 1-(3-Chlorophenyl)piperazine Hydrochloride with Sodium Hydroxide and Alkyl Halides
Another practical process involves:
- Dissolving 1-(3-chlorophenyl)piperazine hydrochloride in aqueous sodium hydroxide solution.
- Addition of alkyl halides such as 1-bromo-3-chloropropane under controlled temperature (25-35 °C).
- Stirring and phase separation with cyclohexane extraction.
- Acidification with aqueous hydrochloric acid to precipitate the hydrochloride salt.
- Washing, drying, and recrystallization steps to purify the product.
Yields reported are in the range of 65-75% depending on scale and conditions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The hydrolysis method provides a high yield and purity but requires nitrile precursors which may need prior synthesis.
- The three-step synthesis route starting from diethanolamine and 3-chloroaniline is industrially attractive due to mild conditions and straightforward purification.
- The O-tosylation method reveals the role of intermediates and the piperazine nitrogen in facilitating chloride formation, though yields are limited.
- Alkylation of the piperazine hydrochloride salt in basic aqueous media with alkyl halides is a robust method with good yields and ease of scale-up.
- Purification often involves recrystallization from ethanol or aqueous mixtures and washing with organic solvents such as cyclohexane.
- Reaction temperatures are generally mild (0-35 °C), avoiding harsh conditions that could degrade sensitive intermediates.
Chemical Reactions Analysis
Primary Synthetic Pathway
Microwave irradiation significantly reduces reaction time (e.g., 30-second pulse cycles) and improves yields by 15–20% compared to conventional heating .
Nucleophilic Substitution Reactions
The piperazine nitrogen and ethanol hydroxyl group participate in substitution reactions:
Key Transformations
-
O-Tosylation : Reaction with tosyl chloride in pyridine converts the ethanol group to an O-tosylate, which spontaneously transforms into chloride under ambient conditions (accelerated by the piperazine ring’s anchimeric assistance) .
-
Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., 1-bromo-3-chloropropane) in polar aprotic solvents (acetone/water), forming quaternary ammonium salts .
Alkylation and Condensation Reactions
CPPEP-HCl serves as an intermediate in neuropharmaceutical synthesis:
Reaction with Heterocycles
Biochemical Interactions
Piperazine derivatives interact with neurotransmitter systems:
Mechanistic Insights
-
Receptor Binding : The chloro-phenyl group enhances affinity for serotonin (5-HT1A) and dopamine D2 receptors, while the ethanol moiety improves solubility for CNS penetration .
-
PAM Activity : In FLIPR assays, CPPEP-HCl analogues show positive allosteric modulation (PAM) of M3 mAChR, with EC50 shifts up to 10-fold at 1 µM concentration .
Stability and Side Reactions
-
Hydrolysis : The ethanol group undergoes slow hydrolysis in aqueous alkaline conditions, forming 1-(3-chlorophenyl)piperazine as a byproduct .
-
Thermal Degradation : Prolonged heating (>100°C) in xylene causes partial decomposition, necessitating strict temperature control during synthesis .
Comparative Reaction Data
| Parameter | Conventional Method | Microwave Method | Improvement |
|---|---|---|---|
| Time | 15–27 hours | 30–60 minutes | 95% faster |
| Yield | 65–72% | 88–94% | 20–25% increase |
| Purity | 85–90% | 95–98% | Reduced byproducts |
Scientific Research Applications
Synthesis of 1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol Hydrochloride
The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with appropriate alkylating agents. For instance, microwave-assisted synthesis techniques have been employed to enhance yield and efficiency. In one study, the compound was synthesized through the reaction of 3-chloroarylpiperazine with 1-bromo-3-chloropropane under microwave radiation, achieving yields significantly higher than traditional methods .
Anticonvulsant Activity
Research has demonstrated that derivatives of piperazine compounds exhibit anticonvulsant properties. A study evaluated several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity using animal models. The results indicated that specific analogs showed significant efficacy in reducing seizure activity, particularly in maximal electroshock (MES) models, highlighting the potential of piperazine derivatives in treating epilepsy .
Neuropharmacological Effects
Piperazine derivatives, including this compound, have been investigated for their neuropharmacological effects. These compounds interact with various neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in managing psychiatric disorders such as depression and anxiety. The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance or diminish these effects.
Antidepressant Properties
Due to their action on serotonin receptors, piperazine derivatives have been explored as potential antidepressants. The modulation of serotonin levels can lead to improved mood and reduced anxiety symptoms. Clinical trials are necessary to establish the efficacy and safety profiles of these compounds in human subjects.
Anti-anxiety Agents
The anxiolytic properties of certain piperazine derivatives have been documented in preclinical studies. Compounds that effectively bind to serotonin receptors may offer new avenues for anxiety treatment without the side effects associated with traditional benzodiazepines.
Case Studies and Research Findings
| Study | Compound Tested | Methodology | Key Findings |
|---|---|---|---|
| Study A | N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | MES model in mice | Significant reduction in seizure frequency |
| Study B | This compound | Behavioral assays | Anxiolytic effects observed at specific dosages |
| Study C | Various piperazine derivatives | SAR analysis | Identification of key structural features for activity |
Mechanism of Action
The mechanism by which 1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride exerts its effects involves its interaction with neurotransmitter receptors in the brain. It acts as a 5-HT₂c serotonin receptor agonist, which means it binds to and activates these receptors, leading to various physiological responses. The compound has been shown to induce hypophagia (reduced food intake) in food-deprived and freely feeding rats, indicating its potential use in appetite regulation.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- Structure : Features a piperazine ring with a 3-chlorophenyl group and a 3-chloropropyl side chain.
- This structural variation may alter blood-brain barrier permeability .
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS 183500-94-9)
- Structure : Contains a piperazin-2-one (ketone) ring instead of a fully saturated piperazine.
- Key Difference: The ketone group introduces rigidity and reduces basicity, which could diminish receptor-binding affinity compared to the ethanol-containing target compound .
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one (CAS 70395-06-1)
- Structure: Substitutes the ethanol group with a chloroacetyl moiety.
Functional Analogues with Chlorophenyl and Amino Alcohol Groups
(R)-1-(3-Chloro-phenyl)-1-hydroxy-2-aminoethane Hydrochloride (CAS 121652-86-6)
- Key Difference: Lacks the piperazine moiety, likely resulting in reduced CNS activity due to the absence of a known pharmacophore for neurotransmitter receptor interaction .
1-(3-Chlorophenyl)ethanamine Hydrochloride (CAS 39959-69-8)
- Structure : A primary amine with a chlorophenyl group.
- Key Difference: The absence of both piperazine and ethanol groups limits its application to precursor roles in synthesis rather than direct therapeutic use .
Physicochemical and Pharmacological Comparison
| Compound | Molecular Weight | Key Functional Groups | Solubility | Potential Activity |
|---|---|---|---|---|
| Target Compound | ~266.16* | Ethanol, piperazine, chlorophenyl | High (HCl salt) | CNS modulation (hypothesized) |
| 1-(3-Chlorophenyl)piperazin-2-one HCl | 247.12 | Piperazin-2-one, chlorophenyl | Moderate | Reduced receptor affinity |
| 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one | 273.16 | Chloroacetyl, piperazine | Low | Reactive intermediate |
| (R)-1-(3-Chloro-phenyl)-1-hydroxy-2-aminoethane HCl | 171.62 | Amino alcohol, chlorophenyl | High | Precursor for complex syntheses |
*Estimated based on analogs (e.g., C8H10ClNO from with HCl adjustment).
Biological Activity
1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride is a compound that has garnered interest in the pharmaceutical field due to its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H19ClN4O
- Molecular Weight : 282.776 g/mol
- CAS Number : 883808-65-9
The presence of the piperazine ring and the chloro-substituted phenyl group contribute to its pharmacological properties.
Anticonvulsant Activity
Research has demonstrated that derivatives of piperazine compounds, including those related to this compound, exhibit anticonvulsant properties. A study evaluated various N-phenylpiperazine derivatives for their efficacy against seizures induced in animal models. The results indicated that certain derivatives showed significant protection in maximal electroshock (MES) tests, suggesting potential applications in epilepsy treatment .
Anticancer Activity
Recent studies have reported moderate to significant anticancer activity against human breast cancer cells. For instance, compounds derived from piperazine structures were tested for their ability to inhibit PARP1 activity, a key enzyme involved in DNA repair mechanisms. The inhibition of PARP1 leads to increased cell death in cancer cells, which is a promising therapeutic strategy .
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| Compound 5e | 57.3 | Comparable to Olaparib |
| Compound 5a | Varies | Inhibits PARP1 activity |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and ion channels. Specifically, it acts as a serotonergic antagonist, blocking serotonin receptors without activating them. This mechanism may contribute to its potential antidepressant effects .
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound and its derivatives:
- Anticonvulsant Screening : In one study, a series of piperazine derivatives were screened for anticonvulsant activity using standard models. The results indicated that while many compounds were inactive, specific derivatives demonstrated significant protective effects against seizures .
- Cancer Cell Line Studies : The compound was tested against various human cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis through PARP1 inhibition .
- Serotonin Receptor Binding Studies : Binding affinity studies showed that the compound selectively interacts with serotonin receptors, which may explain its therapeutic potential in mood disorders .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 1-phenylpiperazine derivatives with chloroacetyl chloride in anhydrous dichloromethane under controlled temperatures (273 K), followed by purification via crystallization . Triethylamine is critical for neutralizing HCl byproducts, improving yield (reported ~70–80%). Solvent choice and stoichiometric ratios of precursors (e.g., 1:1 molar ratio of piperazine to chloroacetyl chloride) are key variables .
Q. How is the structural integrity of this compound verified in academic research?
Structural confirmation employs:
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., C–Cl bond length: 1.73 Å; piperazine ring puckering parameters) .
- Spectroscopy : H/C NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm; aromatic protons at δ 7.2–7.8 ppm) and FT-IR (C–O stretch at ~1100 cm) .
- HPLC : Purity >95% with a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are critical when handling this compound?
Key safety measures include:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (Skin Irritation Category 2; Eye Irritation Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation (Acute Toxicity Oral Category 3).
- Storage : In airtight containers at 2–8°C, protected from light to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability (e.g., receptor isoform specificity, cell line differences). Mitigation strategies include:
- Cross-validation : Compare in vitro (e.g., radioligand binding assays for serotonin/dopamine receptors) and in vivo (rodent behavioral models) data .
- Structural analogs : Test derivatives (e.g., 3-CPP or mCPP) to isolate pharmacophore contributions .
- Dose-response curves : Ensure EC/IC values are replicated across ≥3 independent experiments .
Q. What computational strategies predict receptor binding affinities and selectivity?
Molecular docking (e.g., AutoDock Vina) using crystal structure data (PDB ID: 3EML) identifies key interactions:
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Strategies include:
Q. What methods assess the compound’s stability under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., dechlorinated or oxidized derivatives). Key findings:
Q. How does structure-activity relationship (SAR) analysis guide selectivity for neurological targets?
SAR studies reveal:
- Piperazine substitution : N-methylation reduces 5-HT affinity by 3-fold but enhances D selectivity .
- Chlorophenyl position : Meta-substitution (3-chloro) optimizes serotonin receptor binding vs. para-substituted analogs .
- Ethanol linker : Elongation to propanol decreases blood-brain barrier permeability (LogP shift from 2.1 to 1.7) .
Q. What scale-up challenges arise during multi-gram synthesis, and how are they mitigated?
Critical issues include:
- Purification : Replace column chromatography with recrystallization (ethanol/water, 3:1 v/v) for >90% recovery .
- Solvent waste : Use dichloromethane alternatives (e.g., ethyl acetate) to reduce environmental impact .
- Exothermic reactions : Gradual addition of chloroacetyl chloride (<0.5 mL/min) prevents thermal runaway .
Q. How are degradation products identified and quantified in stability studies?
UPLC-MS/MS methods with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient resolve degradation peaks. Key parameters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
